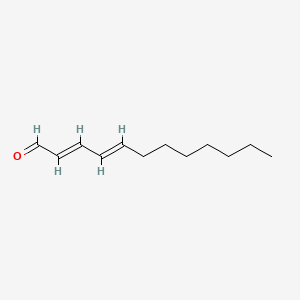
Direct Orange 46
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Orange 46 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose. It is known for its bright orange color and good dyeing properties, making it a popular choice for various applications. The compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.
准备方法
Synthetic Routes and Reaction Conditions
Direct Orange 46 is typically synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminoazobenzene-4-sulfonic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a coupling component, such as 4,4’-dinitrostilbene-2,2’-disulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Direct Orange 46 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed to remove impurities, and dried to obtain the dye in powder form.
化学反应分析
Types of Reactions
Direct Orange 46 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidation of Direct Orange 46 can lead to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a range of substituted azo dyes.
科学研究应用
Direct Orange 46 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in wastewater treatment studies to evaluate dye removal techniques.
作用机制
The mechanism of action of Direct Orange 46 involves its interaction with the substrate it is dyeing. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, allowing the dye to adhere to the material. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope.
相似化合物的比较
Similar Compounds
- Direct Orange 26
- Direct Orange 34
- Direct Orange 39
Comparison
Direct Orange 46 is unique due to its specific molecular structure, which provides distinct dyeing properties and colorfastness. Compared to similar compounds, Direct Orange 46 offers a brighter orange hue and better stability under various dyeing conditions. Its chemical structure also allows for easier modification, making it a versatile dye for different applications.
属性
CAS 编号 |
12222-37-6 |
|---|---|
分子式 |
C2H8Cl2N4S2Zn |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



